Ethanol, 2-[[(ethenylphenyl)methyl]thio]-
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Overview
Description
Ethanol, 2-[[(ethenylphenyl)methyl]thio]- is an organic compound that belongs to the class of alcohols. This compound features a hydroxyl group (-OH) attached to an ethyl chain, which is further connected to a thioether group (-S-) bonded to an ethenylphenyl group. The presence of both alcohol and thioether functionalities makes this compound versatile in various chemical reactions and applications.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Ethanol, 2-[[(ethenylphenyl)methyl]thio]- typically involves the reaction of 2-mercaptoethanol with ethenylbenzyl chloride under basic conditions. The reaction proceeds via a nucleophilic substitution mechanism where the thiolate anion attacks the benzyl chloride, resulting in the formation of the thioether linkage.
Industrial Production Methods
Industrial production of this compound can be scaled up by optimizing the reaction conditions, such as temperature, solvent, and concentration of reactants. The use of continuous flow reactors can enhance the efficiency and yield of the synthesis process. Additionally, purification techniques like distillation and recrystallization are employed to obtain the pure compound.
Chemical Reactions Analysis
Types of Reactions
Ethanol, 2-[[(ethenylphenyl)methyl]thio]- undergoes various chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to form a carbonyl compound.
Reduction: The ethenyl group can be reduced to an ethyl group.
Substitution: The thioether linkage can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Hydrogenation using palladium on carbon (Pd/C) as a catalyst.
Substitution: Nucleophiles like sodium hydride (NaH) or sodium methoxide (NaOMe) can be used.
Major Products Formed
Oxidation: Formation of a ketone or aldehyde.
Reduction: Formation of an ethyl-substituted thioether.
Substitution: Formation of various substituted thioethers depending on the nucleophile used.
Scientific Research Applications
Ethanol, 2-[[(ethenylphenyl)methyl]thio]- has diverse applications in scientific research:
Chemistry: Used as a building block in organic synthesis and as a reagent in various chemical reactions.
Biology: Investigated for its potential biological activities, including antimicrobial and antioxidant properties.
Medicine: Explored for its potential therapeutic applications, such as in drug development.
Industry: Utilized in the production of specialty chemicals and as an intermediate in the synthesis of more complex molecules.
Mechanism of Action
The mechanism of action of Ethanol, 2-[[(ethenylphenyl)methyl]thio]- involves its interaction with molecular targets through its functional groups. The hydroxyl group can form hydrogen bonds, while the thioether linkage can participate in nucleophilic and electrophilic interactions. These interactions can modulate various biochemical pathways and cellular processes, leading to its observed effects.
Comparison with Similar Compounds
Similar Compounds
Ethanol, 2-(methylthio)-: Similar structure but with a methyl group instead of an ethenylphenyl group.
Ethanol, 2-(phenylthio)-: Similar structure but with a phenyl group instead of an ethenylphenyl group.
Uniqueness
Ethanol, 2-[[(ethenylphenyl)methyl]thio]- is unique due to the presence of the ethenylphenyl group, which imparts distinct chemical and physical properties
Properties
CAS No. |
71976-92-6 |
---|---|
Molecular Formula |
C11H14OS |
Molecular Weight |
194.30 g/mol |
IUPAC Name |
2-[(2-ethenylphenyl)methylsulfanyl]ethanol |
InChI |
InChI=1S/C11H14OS/c1-2-10-5-3-4-6-11(10)9-13-8-7-12/h2-6,12H,1,7-9H2 |
InChI Key |
HIJVATCFQKVRBB-UHFFFAOYSA-N |
Canonical SMILES |
C=CC1=CC=CC=C1CSCCO |
Origin of Product |
United States |
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